An In-depth Technical Guide to 4-(2-Methoxyphenoxy)aniline: Chemical Properties, Structure, and Potential Applications
An In-depth Technical Guide to 4-(2-Methoxyphenoxy)aniline: Chemical Properties, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Methoxyphenoxy)aniline is a diaryl ether derivative containing a primary amine, a structural motif of interest in medicinal chemistry and materials science. The diaryl ether linkage provides a unique conformational flexibility, while the aniline moiety offers a site for further chemical modification. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4-(2-Methoxyphenoxy)aniline, with a focus on its synthesis and prospective biological activities. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates available information and provides representative data and protocols based on closely related compounds.
Chemical Properties and Structure
The fundamental chemical and physical properties of 4-(2-Methoxyphenoxy)aniline are summarized below. It is important to note that while some data is derived from computational models, it provides a valuable starting point for experimental design.
Identification and Nomenclature
| Property | Value |
| IUPAC Name | 4-(2-methoxyphenoxy)aniline[1] |
| CAS Number | 13066-01-8[1] |
| Molecular Formula | C₁₃H₁₃NO₂[1] |
| SMILES | COC1=CC=CC=C1OC2=CC=C(C=C2)N[1] |
| InChI | InChI=1S/C13H13NO2/c1-15-12-4-2-3-5-13(12)16-11-8-6-10(14)7-9-11/h2-9H,14H2,1H3[1] |
Physicochemical Properties
| Property | 4-(2-Methoxyphenoxy)aniline (Computed/Predicted) | 4-(4-Methoxyphenoxy)aniline (Experimental) |
| Molecular Weight | 215.25 g/mol [1] | 215.25 g/mol [2] |
| Melting Point | Not available | 79 °C[3] |
| Boiling Point | 359.6 ± 27.0 °C (Predicted)[3] | 359.6±27.0 °C (Predicted)[3] |
| XLogP3 | 2.2[1] | 2.2 |
| Topological Polar Surface Area | 44.5 Ų[1] | 44.5 Ų[2] |
| Water Solubility | LogS: -3.1 (Predicted) | Not available |
| Physical State | Solid (Predicted) | Powder[3] |
Synthesis and Purification
The synthesis of 4-(2-Methoxyphenoxy)aniline typically involves the formation of a diaryl ether bond, which can be achieved through several established methods. The most common approaches are the Ullmann condensation and the Buchwald-Hartwig amination.
Synthetic Pathways
Two primary retrosynthetic strategies can be envisioned for the synthesis of 4-(2-Methoxyphenoxy)aniline, as illustrated in the following diagram.
Caption: Retrosynthetic and forward synthesis strategies for 4-(2-Methoxyphenoxy)aniline.
Experimental Protocols
While a specific protocol for 4-(2-Methoxyphenoxy)aniline is not detailed in the literature, the following are representative procedures for the synthesis of diaryl ether anilines based on the Ullmann condensation and a subsequent nitro group reduction.
Protocol 1: Ullmann Condensation for Diaryl Ether Formation
This protocol describes the synthesis of the nitro-intermediate, 4-(2-methoxyphenoxy)nitrobenzene.
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Materials: 4-Chloronitrobenzene, guaiacol (2-methoxyphenol), copper(I) iodide (CuI), potassium carbonate (K₂CO₃), and N,N-dimethylformamide (DMF).
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Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add guaiacol (1.1 eq.), anhydrous potassium carbonate (2.0 eq.), and DMF.
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Heat the mixture to 80 °C with stirring to form the potassium phenoxide.
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Add 4-chloronitrobenzene (1.0 eq.) and copper(I) iodide (0.1 eq.) to the reaction mixture.
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Increase the temperature to 140-150 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.
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Protocol 2: Reduction of the Nitro Group
This protocol describes the reduction of the nitro-intermediate to the final aniline product.
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Materials: 4-(2-Methoxyphenoxy)nitrobenzene, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol, and water.
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Procedure:
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In a round-bottom flask, suspend 4-(2-methoxyphenoxy)nitrobenzene (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).
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Add iron powder (3.0-5.0 eq.) and ammonium chloride (1.0 eq.).
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Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
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Upon completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts, washing the filter cake with hot ethanol.
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Combine the filtrates and remove the ethanol under reduced pressure.
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Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(2-Methoxyphenoxy)aniline.
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Purification
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The basicity of the aniline may cause tailing on the silica gel; this can often be mitigated by adding a small amount of triethylamine (e.g., 1%) to the eluent.
Caption: General workflow for the purification of 4-(2-Methoxyphenoxy)aniline by column chromatography.
Spectroscopic and Analytical Data
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and the methoxy and amine protons. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the substituents.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 7.2-6.8 | Multiplet | Aromatic protons (8H) |
| ~ 3.8 | Singlet | Methoxy protons (-OCH₃, 3H) |
| ~ 3.6 | Broad Singlet | Amine protons (-NH₂, 2H) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show 13 distinct signals corresponding to the carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 150-140 | Aromatic carbons attached to oxygen or nitrogen |
| ~ 125-115 | Aromatic carbons |
| ~ 55 | Methoxy carbon (-OCH₃) |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3450-3300 | N-H stretch | Primary amine |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Methoxy |
| 1620-1580 | C=C stretch | Aromatic ring |
| 1250-1200 | C-O stretch | Aryl ether |
| 850-800 | C-H bend | p-disubstituted ring |
Mass Spectrometry
The mass spectrum obtained by electron impact (EI) ionization is expected to show a molecular ion peak (M⁺) at m/z = 215.[1] Common fragmentation patterns for diaryl ethers involve cleavage of the ether bond.
| m/z | Assignment |
| 215 | [M]⁺ |
| 184 | [M - OCH₃]⁺ |
| 108 | [C₆H₅O]⁺ or [C₆H₄NH₂]⁺ |
Potential Biological Activity and Applications
While no specific biological activities have been reported for 4-(2-Methoxyphenoxy)aniline, its structural similarity to known bioactive molecules suggests several potential applications in drug discovery. The 4-phenoxyaniline scaffold is a key component of many kinase inhibitors.
Kinase Inhibition
Derivatives of 4-anilinoquinazoline are a well-established class of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[4] The 4-phenoxyaniline moiety can mimic the aniline portion of these inhibitors, suggesting that derivatives of 4-(2-Methoxyphenoxy)aniline could be investigated for similar activity.
Caption: Potential mechanism of action as an EGFR inhibitor.
Experimental Protocols for Biological Evaluation
The following are standard protocols for assessing the potential anticancer activity of a compound like 4-(2-Methoxyphenoxy)aniline.
Protocol 3: In Vitro EGFR Kinase Assay (Representative)
This protocol outlines a method to determine the inhibitory activity of a compound against the EGFR kinase.
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Materials: Recombinant human EGFR kinase, a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, kinase assay buffer, and the test compound.
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Procedure:
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Prepare serial dilutions of the test compound in DMSO.
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In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the test compound at various concentrations.
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Initiate the kinase reaction by adding ATP.
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Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
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Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as an antibody-based detection system (e.g., ELISA) or a luminescence-based assay that measures ATP consumption.
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Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
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Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.
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Protocol 4: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and can be used to assess the cytotoxic effects of a compound.
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Materials: A human cancer cell line (e.g., A549, a lung cancer cell line with high EGFR expression), cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO or an acidic isopropanol solution).
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Procedure:
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Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
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Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 48 or 72 hours).
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Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
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Add the solubilization solution to dissolve the formazan crystals.
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Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration relative to untreated control cells.
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Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.
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Caption: Workflow for an MTT cell viability assay.
Safety and Handling
4-(2-Methoxyphenoxy)aniline is classified as harmful if swallowed and causes skin and eye irritation.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood.
Conclusion
4-(2-Methoxyphenoxy)aniline represents a molecule with potential for further investigation in the fields of medicinal chemistry and materials science. While specific experimental data on this compound is sparse, its structural features suggest that it could serve as a valuable scaffold for the development of novel bioactive compounds, particularly as kinase inhibitors. The synthetic and analytical protocols provided in this guide, based on established methods for related compounds, offer a solid foundation for researchers to synthesize, purify, and evaluate this and similar molecules. Further research is warranted to fully elucidate the chemical and biological properties of 4-(2-Methoxyphenoxy)aniline.
References
- 1. 4-(2-Methoxyphenoxy)aniline | C13H13NO2 | CID 1121067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-Methoxyphenoxy)aniline | C13H13NO2 | CID 101402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-METHOXYPHENOXY)ANILINE CAS#: 31465-36-8 [amp.chemicalbook.com]
- 4. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
